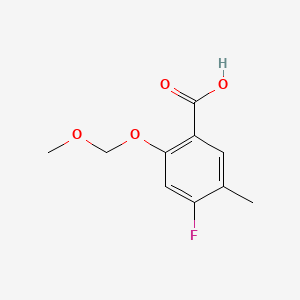
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. They are valuable in asymmetric synthesis due to their ability to induce chirality in the products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various sulfinamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology and Medicine
In biology and medicine, chiral sulfinamides can be used in the synthesis of biologically active molecules. They are often part of the synthetic routes for drugs that require high enantiomeric purity.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and agrochemicals. Its ability to induce chirality makes it valuable in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It interacts with substrates to induce chirality, often through the formation of diastereomeric intermediates. These intermediates can then be separated, leading to enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide: The enantiomer of the compound .
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butanesulfinyl imines: Used in the synthesis of chiral amines.
Uniqueness
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis differently compared to its enantiomer or other chiral sulfinamides.
Propriétés
Formule moléculaire |
C9H19NOS |
|---|---|
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/t12-/m0/s1 |
Clé InChI |
RDYKYUUGTHUYHS-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C(=N[S@@](=O)C(C)(C)C)C |
SMILES canonique |
CC(C)C(=NS(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



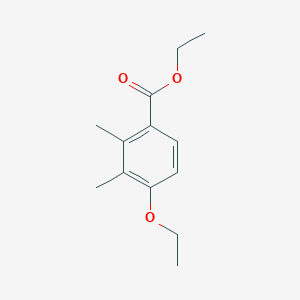
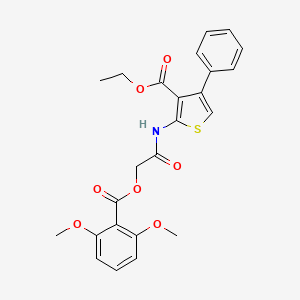

![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
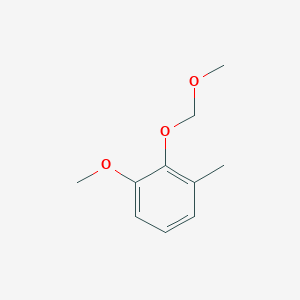
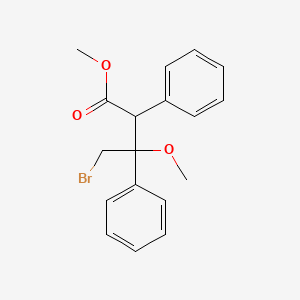
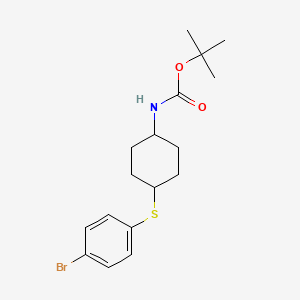
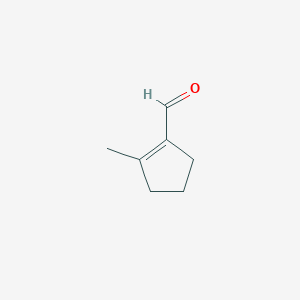
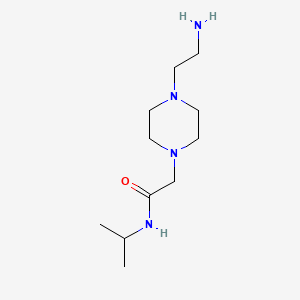
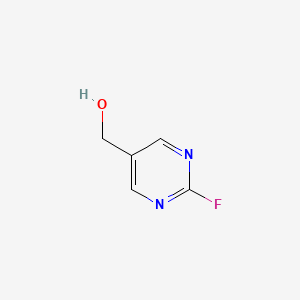
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)

